2-(Quinoxalin-6-yloxy)acetic acid
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Overview
Description
2-(Quinoxalin-6-yloxy)acetic acid is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a quinoxaline ring system attached to an acetic acid moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-6-yloxy)acetic acid typically involves the reaction of quinoxaline derivatives with acetic acid or its derivatives. One common method is the condensation of 6-hydroxyquinoxaline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-6-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline-6-carboxylic acid, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds.
Scientific Research Applications
2-(Quinoxalin-6-yloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-6-yloxy)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor or receptor antagonist, disrupting key biological pathways. The quinoxaline ring system is known to interact with nucleic acids and proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-6-carboxylic acid
- 6-Hydroxyquinoxaline
- Quinoxaline-2-carboxylic acid
Uniqueness
2-(Quinoxalin-6-yloxy)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-quinoxalin-6-yloxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)6-15-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEKLKKRSPZDSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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